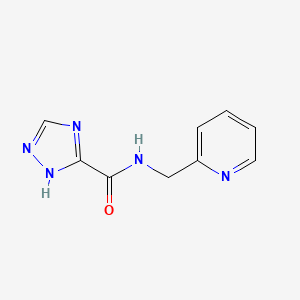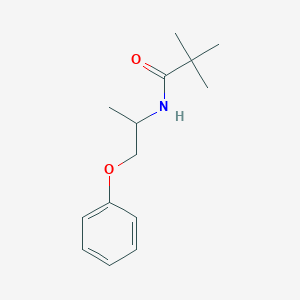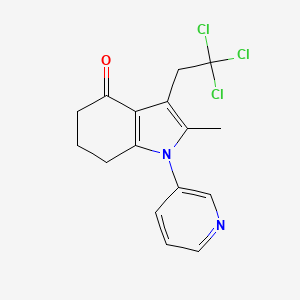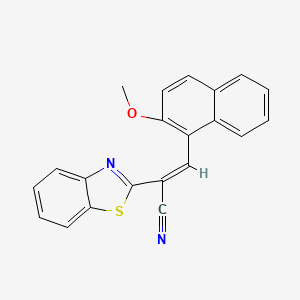![molecular formula C12H15N3O3 B5408883 N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide](/img/structure/B5408883.png)
N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a hydroxybenzamide moiety, and a propan-2-ylideneamino linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide typically involves a multi-step process. One common method starts with the acylation of 2-hydroxybenzoic acid to form 2-hydroxybenzamide. This intermediate is then reacted with (Z)-1-acetamidopropan-2-ylideneamine under controlled conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 2-keto-benzamide derivatives.
Reduction: Formation of 2-amino-benzamide derivatives.
Substitution: Formation of halogenated benzamide derivatives.
Applications De Recherche Scientifique
N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The pathways involved may include the modulation of signaling cascades related to inflammation and pain perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-methoxybenzamide
- **N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-chlorobenzamide
- **N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-nitrobenzamide
Uniqueness
N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide is unique due to its hydroxy group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents on the benzamide ring, leading to variations in their chemical and biological properties.
Propriétés
IUPAC Name |
N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-8(7-13-9(2)16)14-15-12(18)10-5-3-4-6-11(10)17/h3-6,17H,7H2,1-2H3,(H,13,16)(H,15,18)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSGBDRJUYWWGM-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1O)/CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide](/img/structure/B5408800.png)
![1-(4-iodophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5408809.png)

![7-(2,3-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5408826.png)
![3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5408844.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5408852.png)
![3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5408856.png)

![4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5408863.png)
![methyl {3-(4-ethylphenyl)-5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5408869.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B5408877.png)
![N-(3-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]AMINO}PHENYL)ACETAMIDE](/img/structure/B5408885.png)


